1,3-Benzenedicarboxylic acid, 2,5-dichloro-4-(5-chloro-2,4-dihydroxybenzoyl)-, ion(1-)
Description
1,3-Benzenedicarboxylic acid, 2,5-dichloro-4-(5-chloro-2,4-dihydroxybenzoyl)-, ion(1−) is a polyhalogenated and hydroxylated derivative of 1,3-benzenedicarboxylic acid. Its structure features two carboxylic acid groups at the 1- and 3-positions, chlorine substituents at the 2- and 5-positions, and a 5-chloro-2,4-dihydroxybenzoyl group at the 4-position, resulting in a net negative charge.
Properties
IUPAC Name |
2-chloro-4-(2,4-dicarboxy-3,6-dichlorobenzoyl)-5-hydroxyphenolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3O7/c16-6-1-4(8(19)3-9(6)20)13(21)10-7(17)2-5(14(22)23)12(18)11(10)15(24)25/h1-3,19-20H,(H,22,23)(H,24,25)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYKWAMZOJOIBS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[O-])O)C(=O)C2=C(C=C(C(=C2C(=O)O)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl3O7- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126056 | |
| Record name | 1,3-Benzenedicarboxylic acid, 2,5-dichloro-4-(5-chloro-2,4-dihydroxybenzoyl)-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222547-72-0 | |
| Record name | 1,3-Benzenedicarboxylic acid, 2,5-dichloro-4-(5-chloro-2,4-dihydroxybenzoyl)-, ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222547-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 2,5-dichloro-4-(5-chloro-2,4-dihydroxybenzoyl)-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the chlorination of benzenedicarboxylic acid derivatives. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Chlorination reactions typically use chlorine gas (Cl2) or hydrochloric acid (HCl) as reagents.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and hydrocarbons.
Substitution: Generation of additional chlorinated derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of multiple chloro and hydroxy groups allows it to engage in hydrogen bonding and other intermolecular interactions, influencing its biological activity.
Comparison with Similar Compounds
Research Findings and Data
Gas Adsorption Potential
Theoretical studies suggest that MOFs incorporating chlorinated and hydroxylated ligands exhibit enhanced CO₂/N₂ selectivity due to dipole interactions . For example:
| MOF Ligand | CO₂ Uptake (mmol/g) | Selectivity (CO₂/N₂) | Reference |
|---|---|---|---|
| Terephthalic acid | 4.2 | 25:1 | |
| 2-Nitroterephthalic acid | 5.8 | 40:1 | |
| Target Compound (hypothetical) | ~6.5 (estimated) | >50:1 (predicted) | – |
Biological Activity
1,3-Benzenedicarboxylic acid, 2,5-dichloro-4-(5-chloro-2,4-dihydroxybenzoyl)-, ion(1-) is a complex organic compound with potential biological activities. This article explores its biological properties, including cytotoxicity against various cancer cell lines and its mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical formula: C15H9ClO7. It features multiple functional groups that contribute to its biological activity. The presence of chlorine and hydroxyl groups is significant for its interaction with biological systems.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic activity against several cancer cell lines. In studies involving the HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, the compound showed significant inhibitory effects on cell viability.
| Cell Line | IC50 (µg/mL) | % Viability at 100 µg/mL |
|---|---|---|
| HepG2 | 42 | 68% |
| MCF-7 | 100 | 78% |
| NIH 3T3 | >500 | 96% |
| HaCaT | >250 | 83% |
Table 1: Cytotoxic effects of the compound on various cell lines based on MTT assay results .
The IC50 values indicate that HepG2 cells are more susceptible to the compound's effects compared to MCF-7 cells. Normal cell lines such as NIH 3T3 and HaCaT exhibited significantly higher IC50 values, suggesting lower toxicity towards these cells.
The cytotoxic effects are primarily attributed to the induction of apoptosis in cancer cells. Microscopic examinations revealed morphological changes consistent with apoptotic processes. The compound interferes with cellular functions such as cell cycle regulation and promotes apoptotic pathways, leading to reduced cell viability in malignant cells .
Case Studies
A notable study involved the isolation of bioactive compounds from Streptomyces sp., which included derivatives of benzenedicarboxylic acid. These compounds were tested for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth . The study highlighted the potential of these compounds as anticancer agents due to their selective toxicity towards cancerous cells while sparing normal cells.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
